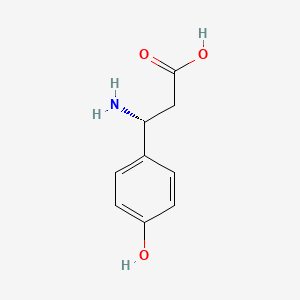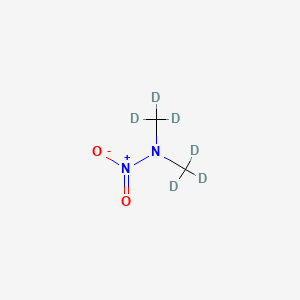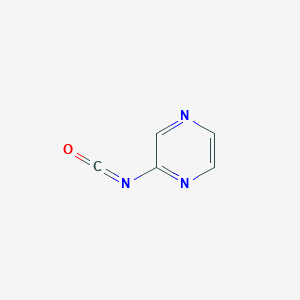
(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid
Übersicht
Beschreibung
“®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” is a compound that has both amino and hydroxy functional groups. It is structurally similar to 4-Hydroxyphenylacetic acid , which is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 4-hydroxyphenyl group .
Synthesis Analysis
The synthesis of compounds similar to “®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” has been reported. For instance, 4-Hydroxyphenylacetic acid is obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine . In another study, a one-pot bioconversion strategy was developed using lignin-related p-coumaric and ferulic acids as starting materials .
Molecular Structure Analysis
The molecular structure of “®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” is likely to be similar to that of 4-Hydroxyphenylacetic acid . The latter is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 4-hydroxyphenyl group .
Wissenschaftliche Forschungsanwendungen
Chemoenzymatic Synthesis
The chemoenzymatic synthesis of enantiomers of 3-hydroxy-3-phenylpropanoic acid, including (R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid, has been explored. Ethyl (S)-3-hydroxy-3-phenylpropionate was obtained using asymmetric reduction, and further reactions led to the formation of (R)- and (S)-3-amino-3-phenyl-propionic acids (Varga, Zaharia, Nógrádi, & Poppe, 2013).
Construction of Metal-Organic Frameworks (MOFs)
Derivatives of phenylalanine and tyrosine, including (R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid, have been used to construct novel MOFs. These MOFs exhibit unique structural properties due to the modified amino acids, making them potentially useful in nonlinear optics (NLO) materials (Xie, Yu, Huang, Wang, Niu, Teng, & Li, 2007).
Crystal Structure Analysis
Studies on optically active and racemic compounds, including derivatives of 3-hydroxy-3-phenylpropionic acids, have provided insights into their crystal structures. This research helps in understanding the structural and thermodynamic relationships between optically active and racemic compounds (Larsen & Marthi, 1997).
Vibrational and Electronic Structure Study
Research on unnatural 3-amino-3-(4-fluorophenyl)propionic acid, a variant of (R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid, involved studying its vibrational and electronic structure using DFT and spectroscopy methods. This study aids in understanding the molecular characteristics of such β-amino acids (Pallavi & Tonannavar, 2020).
Use in Enantioselective Synthesis
(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid and its derivatives have been used in the enantioselective synthesis of other compounds. These studies contribute to the development of methodologies for producing chiral molecules (Camps, Pérez, Soldevilla, & Borrego, 1999).
Bionanocomposites Development
The use of 3-(4-Hydroxyphenyl)propionic acid, a related compound, in bionanocomposites development shows the potential applications of these acids in creating environmentally friendly materials with enhanced mechanical and thermal properties (Totaro, Sisti, Celli, Askanian, Hennous, Verney, & Leroux, 2017).
Eigenschaften
IUPAC Name |
(3R)-3-amino-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPHNHPXFNEZBR-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(5-chloro-2-methoxyphenyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B3152147.png)






![(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate](/img/structure/B3152182.png)
